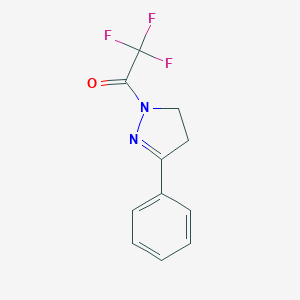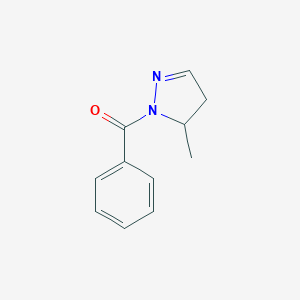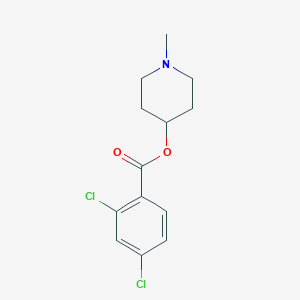![molecular formula C24H24FNO5S B257838 N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B257838.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide, commonly known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B cell receptor signaling and plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B cell malignancies.
Wirkmechanismus
TAK-659 selectively binds to the active site of BTK and inhibits its activity. BTK is a cytoplasmic tyrosine kinase that plays a critical role in B cell development and function. Upon binding to the B cell receptor (BCR), BTK is activated and phosphorylates downstream signaling molecules, leading to the activation of several signaling pathways that promote B cell survival and proliferation. Inhibition of BTK activity by TAK-659 leads to downstream inhibition of these signaling pathways, ultimately leading to apoptosis of B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other targeted therapies. In addition to its anti-tumor effects, TAK-659 has been shown to have immunomodulatory effects, such as inhibition of cytokine production and modulation of T cell function. TAK-659 has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TAK-659 in lab experiments is its specificity for BTK, which allows for targeted inhibition of B cell signaling pathways. In addition, TAK-659 has been shown to have favorable pharmacokinetic properties, which makes it a good candidate for in vivo studies. However, one limitation of using TAK-659 is its potential off-target effects, which could lead to unwanted side effects in vivo.
Zukünftige Richtungen
There are several potential future directions for TAK-659 research. One area of interest is the development of combination therapies that include TAK-659, as preclinical studies have shown that TAK-659 has synergistic effects when used in combination with other targeted therapies. Another area of interest is the development of biomarkers that can predict response to TAK-659, which could help identify patients who are most likely to benefit from treatment. Finally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials, with the ultimate goal of developing a new treatment option for B cell malignancies.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting with the reaction of 2-methylphenol with 2-bromoacetophenone to form 2-(2-methylphenoxy)acetophenone. This intermediate is then reacted with 5-(4-fluorophenyl)-2-furanmethanol to form the corresponding alcohol, which is then oxidized to the corresponding aldehyde using Dess-Martin periodinane. The aldehyde is then reacted with thioacetic acid to form the thioacetal, which is oxidized to the corresponding sulfoxide using hydrogen peroxide. Finally, the sulfoxide is reacted with N-chlorosuccinimide to form TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been shown to be effective in preclinical studies against various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). TAK-659 inhibits BTK activity, which leads to downstream inhibition of several signaling pathways that are critical for B cell survival and proliferation. In addition, TAK-659 has been shown to have synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide.
Eigenschaften
Produktname |
N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide |
|---|---|
Molekularformel |
C24H24FNO5S |
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
N-(1,1-dioxothiolan-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H24FNO5S/c1-17-4-2-3-5-22(17)30-15-24(27)26(20-12-13-32(28,29)16-20)14-21-10-11-23(31-21)18-6-8-19(25)9-7-18/h2-11,20H,12-16H2,1H3 |
InChI-Schlüssel |
XJWLIFYHHJHTBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(O2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)







![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)

